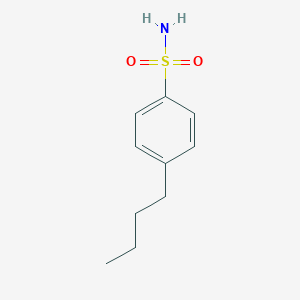

4-Butylbenzenesulfonamide

Overview

Description

4-Butylbenzenesulfonamide (CAS 1135-00-8) is an organosulfur compound with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol. It features a linear n-butyl chain (-CH₂CH₂CH₂CH₃) attached to the para position of a benzenesulfonamide group. Key physicochemical properties include a melting point of 93°C, boiling point of 354°C, density of 1.157 g/cm³, and flash point of 167.9°C . The compound's lipophilic n-butyl substituent influences its solubility and reactivity, making it relevant in pharmaceutical intermediates and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form benzenesulfonic acid and butylamine.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions for hydrolysis.

Major Products Formed:

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Butylamine and related amines.

Hydrolysis: Benzenesulfonic acid and butylamine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4-Butylbenzenesulfonamide has been studied for its potential antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial survival. This makes them valuable in developing new antibiotics or enhancing existing formulations against resistant strains of bacteria .

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its sulfonamide group allows for modifications that can lead to the development of new drugs targeting specific diseases. For instance, derivatives of sulfonamides have been explored for treating conditions such as diabetes and cancer due to their ability to modulate biological pathways .

Polymer Science

Plasticizers and Additives

this compound is used as a plasticizer in polyamides like Nylon 6 and Nylon 12. Its incorporation enhances the flexibility and durability of these materials, making them suitable for medical devices and other applications requiring high-performance polymers . The compound's properties allow it to improve the mechanical strength and thermal stability of polymer matrices.

Synthesis of Functional Materials

The compound has been utilized in synthesizing functional materials through condensation reactions with other organic compounds. This includes creating novel sulfonamide-based polymers that exhibit unique properties such as increased thermal resistance and enhanced solubility .

Environmental Applications

Biodegradation Studies

Research on the environmental impact of sulfonamides, including this compound, has highlighted their behavior in wastewater treatment systems. Studies have shown that certain microorganisms can degrade these compounds, suggesting potential pathways for bioremediation efforts in contaminated environments . Understanding the degradation mechanisms is crucial for assessing the ecological risks associated with their use.

Analytical Chemistry

this compound is also employed in analytical chemistry as a standard reference material for quantifying sulfonamide residues in environmental samples. Its detection is vital for monitoring pollution levels and ensuring compliance with environmental regulations .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli. The research highlighted modifications to the sulfonamide group that enhanced efficacy while reducing toxicity to human cells .

Case Study 2: Polymer Enhancement

In a polymer science investigation, researchers incorporated this compound into Nylon films. The resulting materials showed improved tensile strength and flexibility compared to standard Nylon formulations. This advancement has implications for manufacturing more resilient medical devices .

Case Study 3: Environmental Impact

Research conducted on the biodegradation of sulfonamides revealed that specific bacterial strains could effectively break down this compound in wastewater treatment facilities. This finding supports its potential use in bioremediation strategies aimed at reducing pharmaceutical contamination in aquatic environments .

Mechanism of Action

The mechanism of action of 4-butylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, this compound can disrupt cellular processes and inhibit the growth of cancer cells and bacteria.

Molecular Pathways: The inhibition of carbonic anhydrase enzymes affects various molecular pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of 4-butylbenzenesulfonamide with structurally analogous sulfonamides (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

- Reactivity : Bromomethyl and nitro/chloro substituents enhance chemical reactivity. For example, 4-bromomethylbenzenesulfonamide serves as a versatile intermediate for further functionalization , while the electron-withdrawing nitro group in 4-chloro-3-nitrobenzenesulfonamide increases sulfonamide acidity .

- Aromaticity and Solubility : The biphenyl group in [1,1'-biphenyl]-4-sulfonamide enhances lipophilicity but may reduce aqueous solubility, limiting its use in biological systems .

- Biological Interactions : The hydroxyl group in N-(4-hydroxyphenyl)benzenesulfonamide facilitates hydrogen bonding, improving solubility and enabling interactions with biological targets .

Physicochemical Properties

While detailed physicochemical data (e.g., melting/boiling points) for most analogs are unavailable in the provided evidence, structural differences directly influence properties:

- Lipophilicity : The n-butyl and tert-butyl derivatives exhibit similar molecular weights but differ in logP values due to branching. The tert-butyl analog likely has higher hydrophobicity.

- Thermal Stability : Linear alkyl chains (n-butyl) may confer higher melting points than branched analogs due to efficient packing, as seen in this compound (MP: 93°C) .

Pharmaceutical and Material Science

- 4-tert-Butylbenzenesulfonamide : Used as a United States Pharmacopeia (USP) reference standard, ensuring quality control in drug manufacturing .

Biological Activity

4-Butylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Its structural properties suggest various interactions with biological systems, including effects on cardiovascular function and immune responses. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound, with the chemical formula , is classified under sulfonamides. It possesses a butyl group attached to a benzene ring, which is further substituted with a sulfonamide functional group. This structure is significant in determining its biological interactions and pharmacological effects .

Cardiovascular Effects

Recent studies have indicated that certain benzenesulfonamides can affect cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, derivatives like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

Table 1: Cardiovascular Effects of Benzenesulfonamide Derivatives

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | Not specified | Not specified |

| This compound | Not directly studied | Not directly studied |

The interaction of these compounds with calcium channels has been proposed as a mechanism for their cardiovascular effects, indicating that further research into this compound's effects on calcium channel modulation could be beneficial .

Immunotoxicity

This compound's immunotoxicological profile has been explored through studies on N-butylbenzenesulfonamide (NBBS), which shares structural similarities. Research involving adult mice and developmentally exposed rats revealed that NBBS could modulate immune responses, affecting both innate and adaptive immunity. Specifically, it suppressed antibody-forming cell responses while enhancing natural killer (NK) cell activity in certain contexts .

Table 2: Immunomodulatory Effects of NBBS

| Exposure Type | Effect on Immune Response |

|---|---|

| Adult Female Mice | Suppressed AFC response; increased NK activity |

| Developmentally Exposed Rats | Sex-dependent effects on AFC and NK activity |

These findings suggest that this compound may similarly influence immune function, although specific studies are needed to confirm these effects directly.

Case Studies

A notable case study examined the immunotoxicity of NBBS in female B6C3F1/N mice. The study involved administering varying concentrations of NBBS over a period of 28 days, assessing impacts on immune function through various assays . The results indicated significant immunomodulatory effects, underscoring the need for further investigation into the safety and biological implications of exposure to related compounds like this compound.

Pharmacokinetics

Pharmacokinetic assessments are crucial for understanding the biological activity of compounds like this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest variability in permeability across different cell types, which could influence the compound's bioavailability and therapeutic potential .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value (Theoretical) |

|---|---|

| Permeability | Variable across cell types |

| Solubility | Poorly soluble in water |

| Interaction Potential | Calcium channel modulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-butylbenzenesulfonamide derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of 4-butylbenzene followed by amidation. Key parameters include temperature control (e.g., 0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios of reactants. For example, substituted 4-aminobenzenesulfonamides can be synthesized via acyl chloride intermediates under anhydrous conditions, with purification via recrystallization or column chromatography . Optimization may require factorial experimental designs to assess variables like solvent polarity and catalyst loading.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- NMR : The sulfonamide proton (N-H) appears as a broad singlet near δ 5–6 ppm in H NMR. Aromatic protons in the benzene ring show splitting patterns dependent on substitution.

- IR : Strong absorption bands at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 229 for the parent compound) and fragmentation patterns validate molecular weight and substituent positions .

Q. What analytical methods are suitable for detecting trace levels of this compound in environmental or biological matrices?

- Methodological Answer : Liquid-liquid microextraction (LLME) combined with HPLC-UV or LC-MS/MS provides high sensitivity. For aqueous samples, LLME parameters (e.g., pH adjustment to 6.5–7.0, solvent selection) optimize recovery rates. Detection limits below 1 µg/L can be achieved with mobile phases like acetonitrile:water (70:30 v/v) and C18 columns .

Advanced Research Questions

Q. How do steric and electronic modifications of the sulfonamide group influence binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : Catalytic studies using BINAM-derived catalysts show that substituting the sulfonamide -NH group with electron-withdrawing groups (e.g., -Ts) enhances electrophilicity, improving interactions with active sites. Docking simulations (e.g., AutoDock Vina) can quantify binding energies, while kinetic assays (e.g., surface plasmon resonance) measure dissociation constants () for modified derivatives .

Q. What experimental and computational approaches are used to resolve contradictions in sulfonamide degradation pathways observed in natural environments?

- Methodological Answer : Combine microbial enrichment cultures (e.g., using Pseudomonas spp.) with metabolomic profiling (LC-QTOF-MS) to identify transient intermediates. Pair with density functional theory (DFT) calculations to predict degradation pathways, addressing discrepancies between lab and field data. Bibliometric tools like CiteSpace can map research trends and identify understudied mechanisms (e.g., co-metabolism of sulfonamides with other pollutants) .

Q. How can chemometric techniques improve the design of bioassays for sulfonamide detection in complex matrices like milk?

- Methodological Answer : Apply factorial design (e.g., Plackett-Burman) to optimize variables such as incubation time, microbial strain selection (Bacillus subtilis), and pH. Logistic regression models classify dichotomous responses (positive/negative detection) with >90% accuracy. Validation includes spike-and-recovery experiments at concentrations near regulatory limits (e.g., 100 ppb) .

Q. What strategies enhance the enantioselectivity of sulfonamide-containing catalysts in asymmetric synthesis?

- Methodological Answer : Modifying the sulfonamide moiety in BINAM catalysts with bulky tert-butyl groups increases steric hindrance, favoring enantiomeric excess (ee) >90% in ketone synthesis. Kinetic resolution experiments (e.g., HPLC with chiral columns) and transition-state modeling (Gaussian software) guide rational design .

Q. How do sulfonamide derivatives inhibit human topoisomerase II, and what structural features correlate with inhibitory potency?

- Methodological Answer : Docking studies (e.g., Glide) reveal that substituents like 4-butyl groups enhance hydrophobic interactions in the catalytic pocket. QSAR models using descriptors like logP and polar surface area predict IC values. Validate with ATPase activity assays and DNA cleavage inhibition tests .

Q. Key Research Gaps

Properties

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.